N-Debenzoyltaxol
Description
Contextualization within Taxane (B156437) Biosynthesis and Chemical Biology
The biosynthesis of paclitaxel (B517696) is a complex, multi-step process that begins with the cyclization of geranylgeranyl diphosphate (B83284) to form the taxane skeleton. researchgate.net This core structure undergoes a series of elaborate modifications, including hydroxylations, acetylations, and the attachment of a functionally critical N-benzoyl phenylisoserinoyl side chain at the C13 position of the baccatin (B15129273) III intermediate. ebi.ac.ukmdpi.com
N-Debenzoyltaxol emerges in the final stages of this pathway. The process involves several key enzymatic steps:
An acyltransferase, Baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT), catalyzes the esterification of baccatin III with (3R)-3-amino-3-phenylpropanoyl-CoA. uniprot.orgqmul.ac.uk This reaction attaches the initial side chain, forming N-debenzoyl-2'-deoxytaxol. mdpi.comnih.gov
Next, a hydroxylation reaction occurs at the C2' position of the newly attached side chain, converting N-debenzoyl-2'-deoxytaxol into this compound. researchgate.netnih.gov This step is catalyzed by a taxane 2'α-hydroxylase. mdpi.com
The final step is the N-benzoylation of this compound's amino group, a reaction catalyzed by the enzyme 3'-N-debenzoyltaxol N-benzoyltransferase (DBTNBT), which yields paclitaxel. researchgate.netfrontiersin.orgexpasy.org
The N-benzoyl group on the side chain is a structural requirement for the potent bioactivity of paclitaxel, which involves binding to tubulin and disrupting cell division. pnas.org Therefore, the formation and conversion of this compound are of paramount interest in chemical biology and biotechnology for producing paclitaxel and novel, potentially more effective, second-generation taxoid drugs. nih.govpnas.org
Historical Perspectives on its Identification and Enzymatic Significance
The role of this compound as the immediate precursor to paclitaxel was confirmed through biogenetic studies and enzymatic assays. pnas.org Initially, identifying the precise sequence of the final biosynthetic steps was a significant challenge. The isolation and characterization of the enzymes involved were critical to elucidating this pathway.
Subsequently, a semi-synthesis of this compound was developed, allowing for direct evaluation of its role as the natural substrate for the N-benzoyltransferase. researchgate.netnih.gov Kinetic studies demonstrated that the enzyme prefers this compound over N-debenzoyl-2′-deoxytaxol by a catalytic efficiency factor of two. researchgate.netnih.gov This finding provided strong evidence for the proposed biosynthetic sequence where 2'-hydroxylation precedes the final N-benzoylation step. researchgate.netnih.gov The alternative pathway, involving the formation of 2'-deoxytaxol, is considered less likely because this compound is not an effective substrate for the 2'-hydroxylase and does not typically accumulate in Taxus cell cultures. nih.gov
Overview of this compound as a Key Intermediate in Taxane Pathways
This compound is firmly established as a crucial, late-stage intermediate in the biosynthesis of paclitaxel. ebi.ac.uk Its formation represents the penultimate step before the creation of the final, highly active anticancer drug. The pathway leading from the advanced intermediate baccatin III to paclitaxel is a concise and elegant sequence of three primary enzymatic reactions:
Side Chain Attachment: The enzyme BAPT attaches the β-phenylalanoyl side chain to the C13-hydroxyl group of baccatin III, producing N-debenzoyl-2'-deoxytaxol. mdpi.compnas.org
Side Chain Hydroxylation: A specific hydroxylase acts on N-debenzoyl-2'-deoxytaxol to introduce a hydroxyl group at the C2' position, yielding this compound. nih.govmdpi.com
Final N-Benzoylation: The enzyme DBTNBT utilizes benzoyl-CoA to transfer a benzoyl group to the amino function of this compound, completing the synthesis of paclitaxel. researchgate.netexpasy.org
While essential, this compound is found only at low levels in Taxus cell cultures, which is consistent with its role as a transient intermediate that is quickly converted to the final product. nih.gov The elucidation of its central role has been instrumental for metabolic engineering efforts aimed at enhancing paclitaxel production in heterologous systems like yeast and E. coli. nih.gov
Data Tables
Table 1: Key Enzymes in the Late Stages of Paclitaxel Biosynthesis
| Enzyme Name | Abbreviation | Function | Substrates | Product |
| Baccatin III:3-amino-3-phenylpropanoyltransferase | BAPT | Catalyzes the selective 13-O-acylation of baccatin III. mdpi.comuniprot.org | Baccatin III, (3R)-3-amino-3-phenylpropanoyl-CoA uniprot.orgqmul.ac.uk | N-debenzoyl-2'-deoxytaxol, CoA qmul.ac.uk |
| Taxane 2'α-hydroxylase | T2'αH | Catalyzes the hydroxylation at the C2' position of the side chain. mdpi.com | N-debenzoyl-2'-deoxytaxol mdpi.com | This compound mdpi.com |
| 3'-N-debenzoyltaxol N-benzoyltransferase | DBTNBT | Catalyzes the final N-benzoylation step in paclitaxel biosynthesis. researchgate.netexpasy.org | This compound, Benzoyl-CoA researchgate.netexpasy.org | Paclitaxel, CoA expasy.org |
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47NO13/c1-20-25(52-36(48)30(45)29(41)23-13-9-7-10-14-23)18-40(49)34(53-35(47)24-15-11-8-12-16-24)32-38(6,26(44)17-27-39(32,19-50-27)54-22(3)43)33(46)31(51-21(2)42)28(20)37(40,4)5/h7-16,25-27,29-32,34,44-45,49H,17-19,41H2,1-6H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLACRDONFBNRSP-KWIOUIIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133524-70-6 | |
| Record name | N-Debenzoyltaxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133524-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Debenzoyltaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthetic Pathways and Enzymatic Mechanisms of N Debenzoyltaxol Formation
Elucidation of Enzymatic Steps Preceding N-Debenzoyltaxol Synthesis
The formation of this compound is contingent on a sequence of precisely catalyzed enzymatic reactions. The pathway involves the initial attachment of a phenylpropanoid side chain to the baccatin (B15129273) III core, followed by a hydroxylation event. nih.govnih.gov
The crucial first step in assembling the side chain is catalyzed by baccatin III-3-amino-3-phenylpropanoyltransferase (BAPT). researchgate.net This enzyme facilitates the esterification of the C-13 hydroxyl group of baccatin III with a β-phenylalanoyl group, which is supplied by the acyl donor β-phenylalanoyl-CoA. mdpi.compnas.org This reaction yields 3'-N-debenzoyl-2'-deoxytaxol, the direct precursor to the subsequent hydroxylation step. nih.govpnas.org
Research has shown that BAPT is highly selective. It preferentially uses β-phenylalanoyl-CoA over other similar substrates like 3-phenylisoserinoyl-CoA and does not utilize α-phenylalanoyl-CoA or N-Bz phenylisoserinoyl-CoA, confirming its specific role in attaching the free-amine side chain. pnas.org This specificity underscores a biosynthetic strategy where the side chain is attached before subsequent modifications like hydroxylation and N-benzoylation. pnas.orgebi.ac.uk The isolation and characterization of the BAPT enzyme were achieved by screening a cDNA library from Taxus cuspidata cells that were induced for taxoid production. pnas.orgnih.gov
Following the action of BAPT, the intermediate 3'-N-debenzoyl-2'-deoxytaxol undergoes hydroxylation at the C-2' position of its side chain. nih.govnih.gov This reaction is catalyzed by taxane (B156437) 2'α-hydroxylase (T2'αH), a cytochrome P450-dependent monooxygenase. researchgate.netmedicinalcrop.org The product of this hydroxylation is this compound. researchgate.net The identification of T2'αH was a significant step in confirming the biosynthetic sequence, as it clarified that hydroxylation occurs after the side chain is attached to the baccatin III core but before the final N-benzoylation step. nih.gov This sequence is supported by the substrate preference of the final enzyme in the pathway, which favors the hydroxylated this compound. nih.govnih.gov
Role of Taxoid C-13 O-Phenylpropanoyltransferase (BAPT) in Side Chain Attachment
Genetic and Molecular Studies of Biosynthetic Enzymes
The elucidation of the this compound biosynthetic pathway has been heavily reliant on genetic and molecular techniques. Cloning and functional expression of the genes encoding the key enzymes have provided definitive evidence for their roles.
Researchers have successfully isolated and characterized the cDNAs for the key enzymes involved in the final stages of taxoid biosynthesis. mdpi.compnas.org
Baccatin III-3-amino-3-phenylpropanoyltransferase (BAPT): The cDNA for BAPT was isolated from a library constructed from methyl jasmonate-induced Taxus cuspidata cells. pnas.orgnih.gov The full-length cDNA contains an open reading frame (ORF) of 1,335 base pairs, encoding a protein of 445 amino acids with a calculated molecular weight of 50,546 Da. mdpi.compnas.orgnih.gov Functional expression of this cDNA in E. coli produced a recombinant enzyme that selectively catalyzed the acylation of baccatin III to form N-debenzoyl-2'-deoxytaxol. mdpi.compnas.org Kinetic analysis of the recombinant BAPT revealed Kₘ values of 2.4 µM for baccatin III and 4.9 µM for β-phenylalanoyl-CoA, with an optimal pH of 6.8. pnas.orgnih.gov
Taxane 2'α-Hydroxylase (T2'αH): The gene for T2'αH, a crucial cytochrome P450 hydroxylase, was identified by mining transcriptome data from Taxus baccata. researchgate.net Its characterization confirmed its role in converting N-debenzoyl-2'-deoxytaxol to this compound. researchgate.netmedicinalcrop.org
N-benzoyltransferase (DBTNBT): While this enzyme acts on this compound rather than producing it, its characterization provided critical context. The cDNA for the N-benzoyltransferase (3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase, DBTNBT) was also cloned and expressed. pnas.org The ORF consists of 1,323 nucleotides, encoding a 441-amino acid protein with a calculated molecular weight of 49,040 Da. ebi.ac.ukpnas.org Functional assays with the recombinant enzyme showed it has a higher catalytic efficiency with this compound compared to its non-hydroxylated counterpart, N-debenzoyl-2'-deoxytaxol, confirming that 2'-hydroxylation precedes the final N-benzoylation step. nih.govnih.gov
| Enzyme | Abbreviation | Source Organism | ORF Length (bp) | Protein Size (amino acids) | Molecular Weight (Da) | Function | Reference |
|---|---|---|---|---|---|---|---|
| Baccatin III-3-amino-3-phenylpropanoyltransferase | BAPT | Taxus cuspidata | 1,335 | 445 | 50,546 | Baccatin III + β-phenylalanoyl-CoA → N-debenzoyl-2'-deoxytaxol | mdpi.compnas.org |
| Taxane 2'α-Hydroxylase | T2'αH | Taxus baccata | Not specified | Not specified | Not specified | N-debenzoyl-2'-deoxytaxol → this compound | researchgate.net |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Taxus cuspidata | 1,323 | 441 | 49,040 | This compound + Benzoyl-CoA → Paclitaxel (B517696) | ebi.ac.ukpnas.org |
Transcriptome sequencing has become a powerful tool for discovering genes involved in taxoid biosynthesis and understanding their regulation. plos.org Studies on various Taxus species, including Taxus chinensis var. mairei and Taxus cuspidata, have provided comprehensive expression profiles of genes across different tissues like roots, leaves, stems, and bark. mdpi.comtechscience.com
These analyses have shown that the expression of many genes in the paclitaxel pathway, including those leading to this compound, is often highest in the roots. plos.orgmdpi.com For instance, integrated metabolomic and transcriptomic analyses revealed that while paclitaxel and key precursors like baccatin III accumulate in the leaves and bark, the genes responsible for their synthesis are most actively transcribed in the roots. mdpi.com This suggests a complex system of transport and tissue-specific regulation. Furthermore, comparative transcriptomics between wild and cultivated Taxus species has identified upregulated genes in cultivated varieties that correlate with higher paclitaxel yields, providing targets for metabolic engineering. techscience.com In Taxus media, transcriptomic data revealed that most genes related to paclitaxel biosynthesis, including BAPT, were more highly expressed in female trees, correlating with higher taxoid accumulation. oup.com
Cloning and Functional Characterization of Relevant cDNAs (e.g., N-benzoyl transferase, BAPT, T2'αH)
Metabolic Flux Analysis and Precursor Incorporation Studies in this compound Biosynthesis
Metabolic flux analysis (MFA) and precursor feeding studies have been instrumental in mapping the flow of metabolites through the taxoid pathway. tsijournals.com These techniques involve supplying isotopically labeled precursors to Taxus cell cultures or tissues and tracing their incorporation into downstream products. nih.govnih.gov
Early feeding experiments using labeled β-phenylalanine demonstrated its incorporation into the C-13 side chain, confirming it as the key building block. nih.gov Studies with labeled taxa-4(20),11(12)-diene, the first committed intermediate of the pathway, showed its conversion into various taxoids, establishing its foundational role. nih.gov These experiments have been crucial in verifying the sequence of events, showing that β-phenylalanine is attached to baccatin III prior to the final side chain modifications. ebi.ac.uk
Chemical Synthesis and Semisynthesis Strategies for N Debenzoyltaxol
Semisynthesis Approaches from Available Taxane (B156437) Precursors
Due to the challenges associated with total synthesis, semisynthesis has emerged as the most practical and widely used method for producing N-Debenzoyltaxol and, subsequently, paclitaxel (B517696). nih.gov These approaches utilize readily available taxane precursors, which can be isolated in relatively high yields from renewable sources like the needles of yew trees. nih.gov
Coupling Reactions of Baccatin (B15129273) III Derivatives with Protected Phenylisoserine (B1258129) Side Chains
A cornerstone of this compound semisynthesis is the coupling of a protected baccatin III derivative with a suitably protected phenylisoserine side chain. Baccatin III is a naturally occurring taxane that possesses the core diterpenoid skeleton of paclitaxel but lacks the C-13 side chain. nih.gov
The coupling reaction typically involves the esterification of the C-13 hydroxyl group of a 7-O-protected baccatin III derivative with the carboxylic acid of a protected (2R,3S)-β-phenylisoserine. nih.govresearchgate.netnih.gov A common protecting group for the baccatin III core is the triethylsilyl (TES) group at the C-7 position. pnas.org The phenylisoserine side chain is often protected as an N-Boc (tert-butyloxycarbonyl) and N,O-isopropylidene derivative. nih.govresearchgate.netnih.gov Carbodiimides are frequently employed as activating agents to facilitate the esterification. nih.govresearchgate.netnih.gov
| Precursor 1 | Precursor 2 | Coupling Conditions | Product |
| 7-Triethylsilylbaccatin III | N-Boc, N,O-isopropylidene protected (2R,3S)-β-phenylisoserine | Carbodiimide activation | Protected this compound |
| 7-TES-baccatin III | N-Boc-(3RS)-β-phenylalanine | Not specified | Protected N-debenzoyl-(3′RS)-2′-deoxytaxol |
This table summarizes representative coupling reactions used in the semisynthesis of this compound precursors.
Selective Deprotection Strategies for this compound Isolation
Following the successful coupling of the baccatin III core and the phenylisoserine side chain, a series of selective deprotection steps are necessary to yield this compound. nih.govresearchgate.netnih.gov The protecting groups are chosen to be orthogonal, meaning they can be removed under different reaction conditions without affecting other protecting groups or the core structure of the molecule. rsc.org
For instance, if a 7-triethylsilyl (TES) protecting group is used on the baccatin III core and N-Boc and N,O-isopropylidene protecting groups are on the side chain, a specific sequence of deprotection is followed. The isopropylidene and Boc groups are typically removed under acidic conditions, such as with formic acid, to liberate the free amine and hydroxyl groups on the phenylisoserine side chain. nih.govresearchgate.netnih.gov The final removal of the silyl (B83357) protecting group at C-7 furnishes this compound.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic approaches combine the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. nih.govnih.gov In the context of this compound synthesis, enzymes play a crucial role in the final steps of the biosynthetic pathway. The enzyme 3'-N-debenzoyltaxol N-benzoyltransferase, present in Taxus species, catalyzes the final step in paclitaxel biosynthesis by transferring a benzoyl group to this compound. expasy.org
While this enzyme is primarily involved in the conversion of this compound to paclitaxel, understanding its substrate specificity is vital for developing chemoenzymatic strategies. Research has shown that a recombinant N-transferase prefers this compound as a substrate over N-debenzoyl-2′-deoxytaxol, suggesting that 2'-hydroxylation precedes N-benzoylation in the natural pathway. nih.govresearchgate.netnih.gov This knowledge can be leveraged to design biocatalytic systems for the efficient production of this compound and its subsequent conversion to paclitaxel.
Optimization of Synthetic Yields and Stereoselectivity
Optimizing the yield and stereoselectivity of this compound synthesis is a continuous area of research. In semisynthetic routes, the efficiency of the coupling reaction between the baccatin III derivative and the phenylisoserine side chain is critical. The choice of protecting groups, activating agents, and reaction conditions all play a significant role in maximizing the yield of the desired coupled product.
Enzymatic Transformations and Biocatalysis Involving N Debenzoyltaxol
Characterization of N-Benzoyl Transferase (DBTNBT) Activity with N-Debenzoyltaxol as Substrate
The terminal step in the paclitaxel (B517696) biosynthetic pathway is the N-benzoylation of this compound. researchgate.netpnas.orgnih.gov This reaction is catalyzed by the enzyme 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase, commonly referred to as DBTNBT. pnas.orgfrontiersin.orgnih.gov The gene encoding DBTNBT was isolated from a Taxus cDNA library and characterized by heterologous expression in Escherichia coli. researchgate.netpnas.org This enzyme is a member of the BAHD superfamily of acyltransferases, a group of plant enzymes known for catalyzing the transfer of acyl groups from CoA thioesters to various acceptor molecules. msu.edusemanticscholar.org
Kinetic analyses have been performed to determine the efficiency and substrate preference of DBTNBT. Studies comparing this compound with its immediate precursor, N-debenzoyl-2'-deoxytaxol, revealed that DBTNBT has a clear preference for the 2'-hydroxylated substrate. The catalytic efficiency (Vmax/Km) of the enzyme for this compound is approximately twofold higher than for N-debenzoyl-2'-deoxytaxol. researchgate.netnih.gov This preference, primarily driven by a lower Michaelis constant (Km), supports the proposed biosynthetic sequence where 2'-hydroxylation precedes the final N-benzoylation step. researchgate.netnih.gov
The enzyme exhibits a Michaelis constant (Km) of 78 ± 11 µM for this compound when benzoyl-CoA is held at a saturating concentration. researchgate.net When this compound is the fixed substrate, the Km for benzoyl-CoA is 375 ± 67 µM. researchgate.net The pH optimum for the recombinant DBTNBT enzyme has been determined to be around 8.0. pnas.orguniprot.org
DBTNBT demonstrates stringent specificity for its acyl co-substrate, benzoyl-CoA. researchgate.netnih.gov When tested with other acyl-CoA donors, the enzyme showed no detectable activity. researchgate.netnih.gov Specifically, transfer of a tigloyl group from tigloyl-CoA to this compound to form cephalomannine (B1668392) (Taxol B) was not observed. researchgate.netnih.gov Likewise, the enzyme failed to catalyze the transfer of acyl groups from hexanoyl-CoA or butanoyl-CoA, which would be required to form Taxol C and Taxol D, respectively. researchgate.netnih.gov This high degree of specificity indicates that separate, distinct N-acyltransferases are responsible for the biosynthesis of these other structurally related taxoids. researchgate.netnih.gov
| Variable Substrate | Fixed Substrate (at saturation) | Km (µM) | Vmax (nmol/min) | Catalytic Efficiency (V/Km) | Source |
|---|---|---|---|---|---|
| This compound | Benzoyl-CoA (1 mM) | 78 ± 11 | 349 ± 15 | 4.47 | researchgate.net |
| N-debenzoyl-2′-deoxytaxol | Benzoyl-CoA (1 mM) | 346 ± 70 | 688 ± 59 | 1.99 | researchgate.net |
| Benzoyl-CoA | This compound (1 mM) | 375 ± 67 | 439 ± 33 | 1.17 | researchgate.net |
| Benzoyl-CoA | N-debenzoyl-2′-deoxytaxol (1 mM) | 529 ± 59 | 517 ± 29 | 0.98 | researchgate.net |
As of now, no experimentally determined crystal structure for DBTNBT has been deposited in the Protein Data Bank. msu.edufrontiersin.org Attempts to crystallize the purified recombinant enzyme have been reported as unsuccessful. msu.edu However, a predicted three-dimensional structure is available through the AlphaFold Protein Structure Database (UniProt ID: Q8LL69). uniprot.org
DBTNBT is a 441-residue protein with a calculated molecular weight of approximately 49 kDa. pnas.org As a member of the BAHD acyltransferase family, its structure is expected to contain conserved motifs characteristic of this group, including the HXXXD motif, which is crucial for catalysis. msu.edusemanticscholar.org This motif's histidine residue typically acts as a catalytic base. msu.edu Sequence analysis also points to the presence of a DFGWG sequence near the C-terminus, which is thought to be important for maintaining the structural integrity of the enzyme. msu.edu While mutagenesis studies on related Taxus acyltransferases like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) have provided insights into active site residues, specific details regarding the residues involved in the binding of this compound within the DBTNBT active site remain to be experimentally elucidated. frontiersin.orgmdpi.com Homology modeling has been employed to study other enzymes in the paclitaxel pathway, but detailed docking studies of this compound with DBTNBT are not yet widely published. frontiersin.orgnih.gov
Kinetic Parameters and Substrate Specificity (e.g., acyl/aroyl-CoA preference)
Investigations into Other Post-Synthetic Modifications of this compound
The existence of over 350 naturally occurring taxane (B156437) diterpenoids suggests that a wide array of enzymatic modifications occur, creating significant chemical diversity. pnas.org While DBTNBT specifically catalyzes N-benzoylation to produce paclitaxel, this compound or its precursors are substrates for other transferases that generate related taxoids. researchgate.netnih.gov
The biosynthesis of prominent taxoids such as cephalomannine and Taxol C, which bear N-tigloyl and N-hexanoyl groups respectively instead of an N-benzoyl group, requires different enzymatic machinery. researchgate.netnih.gov Research has confirmed that DBTNBT is not responsible for these reactions, strongly indicating that other N-acyltransferases exist in Taxus species that can utilize an N-debenzoyl taxane as a substrate and attach different acyl groups. researchgate.netnih.gov Recent research has pointed to the discovery of other acyl-CoA transferases (ACTs) that attach different groups to 3′-N-debenzoyltaxol, though these enzymes are not as extensively characterized as DBTNBT. frontiersin.org These findings highlight that this compound is a branch-point intermediate that can be channeled toward the synthesis of either paclitaxel or other N-acylated taxoid variants, depending on the specific transferase enzyme it encounters.
Advanced Analytical Methodologies for N Debenzoyltaxol Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS/MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental in the analysis of N-debenzoyltaxol. These techniques are indispensable for separating it from a complex mixture of other taxoids and for assessing its purity.
HPLC, often coupled with ultraviolet (UV) detection, is a standard method for quantifying this compound. For instance, in studies of the N-benzoyltransferase enzyme, which catalyzes the final step of paclitaxel (B517696) biosynthesis, HPLC with UV detection at 228 nm is used to measure the product formation when this compound is a substrate. nih.gov The identity and purity of synthesized this compound can also be confirmed using Thin-Layer Chromatography (TLC) alongside HPLC. nih.gov
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This hybrid technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying this compound, even at low concentrations in complex biological matrices. nih.gov In the multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for the analyte are monitored, which enhances the specificity of detection. nih.govedqm.eu This method has been successfully used to confirm the identity of biosynthetic products in enzymatic assays. nih.govpnas.org For example, radio-HPLC analysis has been employed to track the conversion of radiolabeled substrates to products in studies of N-benzoyltransferase. nih.gov
| Technique | Detector | Application | Key Findings/Observations | Citation |
|---|---|---|---|---|
| HPLC | UV (228 nm) | Quantification of product formation in enzymatic assays. | Effective for monitoring the kinetics of N-benzoyltransferase with this compound as a substrate. | nih.gov |
| TLC | - | Purity assessment of synthesized this compound. | Used in conjunction with HPLC and spectroscopic methods to establish identity and purity. | nih.gov |
| Radio-HPLC | Radiomatic | Analysis of biosynthetic products from radiolabeled substrates. | Confirmed the enzymatic production of 2'-deoxytaxol from N-debenzoyl-(3’RS)-2’-deoxytaxol. | nih.gov |
| LC-MS/MS | Tandem Mass Spectrometer | Identification and quantification in complex mixtures. | Provides high sensitivity and specificity for detecting this compound and related compounds. | nih.govresearchgate.net |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are critical for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for confirming the identity of this compound. The chemical shifts and coupling constants of the protons in the molecule provide a unique fingerprint that can be compared with literature values for authentication. nih.gov For instance, 500 MHz 1H NMR spectra have been used to establish the identity of synthetically prepared this compound. nih.gov In biosynthetic studies, 1H-NMR has been used to confirm the structure of products formed by recombinant N-benzoyltransferase. pnas.org
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition. scienceready.com.au Fast Atom Bombardment (FAB) MS and Atmospheric Pressure Chemical Ionization (APCI) MS are two ionization techniques that have been used for the analysis of this compound and related compounds. nih.govpnas.org FAB-MS data has been used to confirm the identity of synthesized this compound. nih.gov APCI-MS has been employed to analyze the biosynthetic products generated by recombinant N-benzoyltransferase. pnas.org High-resolution mass spectrometry, such as HPLC-QTOF-MS, allows for the calculation of molecular formulas, which aids in the identification of taxanes like N-acetyl-N-debenzoyltaxol. nih.gov
| Technique | Ionization Method | Application | Key Findings/Observations | Citation |
|---|---|---|---|---|
| 1H NMR | - | Structural confirmation and identification. | Provides a unique spectral fingerprint for this compound, confirming its structure. | nih.govpnas.org |
| Mass Spectrometry (MS) | FAB, APCI | Molecular weight determination and structural analysis. | Confirms the molecular weight and aids in the identification of biosynthetic products. | nih.govpnas.org |
| HPLC-QTOF-MS | - | High-resolution mass analysis and formula calculation. | Enables the identification of this compound derivatives by providing accurate mass data. | nih.gov |
Isotopic Labeling and Tracing in Biosynthetic and Metabolic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms and molecules through biosynthetic and metabolic pathways. silantes.com In the context of this compound, stable isotopes like 14C can be incorporated into precursor molecules to follow their conversion into subsequent products. biorxiv.org
In studies of the N-benzoyltransferase enzyme, [7-14C]benzoyl-CoA has been used as a radiolabeled cosubstrate along with N-debenzoyl-(3’RS)-2’-deoxytaxol. nih.gov The incorporation of the 14C label into the product, 2'-deoxytaxol, can be monitored using radio-HPLC, providing direct evidence of the enzymatic reaction. nih.gov This approach is crucial for elucidating the final steps of the paclitaxel biosynthetic pathway and for characterizing the substrate specificity of the enzymes involved. nih.govebi.ac.uk The use of isotopically labeled internal standards is also a key aspect of quantitative analysis by LC-MS/MS, as it helps to correct for variations in sample preparation and instrument response. edqm.eu
| Isotope | Labeled Compound | Analytical Technique | Application | Key Findings/Observations | Citation |
|---|---|---|---|---|---|
| 14C | [7-14C]benzoyl-CoA | Radio-HPLC | Tracing the benzoyl group in the N-benzoyltransferase reaction. | Demonstrated the enzymatic transfer of the benzoyl group to N-debenzoyl-(3’RS)-2’-deoxytaxol. | nih.gov |
Metabolism and Biotransformation of N Debenzoyltaxol
In Vitro Metabolic Studies in Biological Systems
The metabolism of N-debenzoyltaxol has been elucidated primarily through in vitro studies utilizing recombinant enzyme systems and plant cell cultures. These controlled environments allow for precise investigation of specific biosynthetic steps.
Recombinant Enzyme Systems: A significant breakthrough in understanding this compound's role came from the functional expression of biosynthetic genes in host organisms like Escherichia coli. nih.gov Researchers successfully isolated a cDNA clone encoding an N-benzoyltransferase from a Taxus cell library. researchgate.net The corresponding recombinant enzyme was expressed in E. coli and used in assays to confirm its function. ebi.ac.uknih.gov These in vitro systems demonstrated that the enzyme catalyzes the final benzoylation step in paclitaxel (B517696) synthesis. researchgate.netfrontiersin.org The use of semi-synthetically prepared this compound as a substrate in these assays was crucial for evaluating the enzyme's selectivity and catalytic efficiency. ebi.ac.uknih.govresearchgate.net
Identification and Characterization of this compound Metabolites
The primary metabolic fate of this compound within the established biosynthetic pathway is its conversion to paclitaxel.
Paclitaxel: The most significant and well-characterized biotransformation product of this compound is paclitaxel. This conversion involves the addition of a benzoyl group to the free amino group on the C13 side chain of this compound. researchgate.netexpasy.org This reaction is considered the terminal step in the paclitaxel biosynthetic pathway. researchgate.netfrontiersin.org
Precursor Identification: The direct biosynthetic precursor to this compound has been identified as N-debenzoyl-2'-deoxytaxol. The conversion involves a critical hydroxylation at the C2' position of the phenylisoserine (B1258129) side chain. nih.govresearchgate.net
| Compound Name | Role in Pathway | Chemical Transformation |
|---|---|---|
| N-debenzoyl-2'-deoxytaxol | Precursor | Undergoes 2'-hydroxylation to form this compound. researchgate.net |
| This compound | Substrate | Undergoes N-benzoylation to form paclitaxel. ebi.ac.ukresearchgate.net |
| Paclitaxel | Product (Metabolite) | The final product of the N-benzoylation of this compound. expasy.org |
Studies using recombinant enzymes have also investigated whether this compound could be a substrate for the synthesis of other naturally occurring taxoids. It was found that the specific N-benzoyltransferase responsible for paclitaxel synthesis did not catalyze the transfer of other acyl groups (like tigloyl, hexanoyl, or butanoyl) to this compound. nih.govresearchgate.net This indicates that the formation of related taxoids, such as cephalomannine (B1668392) (Taxol B) or Taxol C and D, likely requires different, specific transferase enzymes. researchgate.net
Enzymatic Systems Involved in this compound Biotransformation
Two key enzyme classes are responsible for the direct metabolism of and formation of this compound: acyltransferases and cytochrome P450 monooxygenases.
3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT): This is the principal enzyme that metabolizes this compound. It belongs to the acyltransferase family and specifically catalyzes the transfer of a benzoyl group from benzoyl-CoA to the C3' amino group of this compound to form paclitaxel. researchgate.netfrontiersin.org In vitro studies with the recombinant enzyme have demonstrated its substrate specificity. The enzyme shows a clear preference for this compound over its precursor, N-debenzoyl-2'-deoxytaxol, with a catalytic efficiency twice as high for the former. ebi.ac.uknih.govresearchgate.net This finding supports the proposed biosynthetic sequence where 2'-hydroxylation precedes the final N-benzoylation step. ebi.ac.ukresearchgate.net
Cytochrome P450 Hydroxylases: The formation of this compound from its precursor, N-debenzoyl-2'-deoxytaxol, is catalyzed by a taxane (B156437) 2'-hydroxylase, which is a type of cytochrome P450-dependent monooxygenase. nih.govresearchgate.net These enzymes play a major role throughout the entire Taxol biosynthetic pathway, catalyzing numerous oxygenation steps. nih.govpnas.org The 2'-hydroxylation is a crucial step that prepares the molecule for the final acylation by DBTNBT. researchgate.net
| Enzyme Name | Enzyme Class | Reaction Catalyzed | Substrate(s) | Product |
|---|---|---|---|---|
| Taxane 2'-hydroxylase | Cytochrome P450 Monooxygenase | Hydroxylation at the C2' position of the side chain. researchgate.net | N-debenzoyl-2'-deoxytaxol | This compound |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) | Acyltransferase (EC 2.3.1.321) expasy.org | Transfer of a benzoyl group to the C3' amino group. researchgate.net | This compound, Benzoyl-CoA | Paclitaxel, CoA |
Biotechnological Production and Optimization of N Debenzoyltaxol
Plant Cell Culture and Suspension Cultures for N-Debenzoyltaxol Accumulation
Plant cell culture, specifically suspension cultures of Taxus species, has emerged as a leading method for the production of paclitaxel (B517696) and its precursors. oup.commdpi.com This technology allows for the cultivation of plant cells in controlled environments, independent of geographical and climatic constraints. frontiersin.org Callus cultures are first established from explants like young stems, which are then used to initiate cell suspension cultures in liquid media. ub.edu These suspension cultures are advantageous for their homogeneity and rapid growth in bioreactors, making them ideal for large-scale production. mdpi.com
Various Taxus species, including Taxus baccata and Taxus media, have been successfully used to establish cell lines capable of producing a range of taxanes, including this compound. mdpi.comfrontiersin.orgcabidigitallibrary.org The productivity of these cultures is highly dependent on the specific cell line and the culture conditions. ub.edu
Optimizing culture conditions is paramount for enhancing the yield of this compound and other taxanes. Key parameters that are manipulated include the composition of the culture medium, plant growth regulators, and the physical environment. researchgate.net A two-stage culture system is often employed, where cells are first grown in a medium that promotes rapid biomass accumulation and then transferred to a production medium designed to stimulate secondary metabolite synthesis. ub.edu
Elicitation is a highly effective strategy to boost taxane (B156437) production. Elicitors are compounds that trigger defense responses in plant cells, leading to an upregulation of secondary metabolic pathways. tandfonline.com Commonly used elicitors in Taxus cultures include:
Methyl jasmonate (MeJA): A well-known elicitor that has been shown to significantly increase the accumulation of paclitaxel and its precursors. nih.gov The addition of MeJA can up-regulate the expression of key genes in the taxane biosynthetic pathway. nih.gov
Coronatine (COR): This elicitor has been reported to be even more potent than methyl jasmonate in inducing taxane biosynthesis in some Taxus cell lines. researchgate.net
Salicylic (B10762653) acid (SA): Another signaling molecule involved in plant defense that can enhance taxane production. mdpi.com
The timing of elicitor addition and its concentration are critical factors that need to be optimized for each specific cell line and culture system. mdpi.com For instance, in one study, the highest paclitaxel content was observed on day 8 after elicitation with salicylic acid. mdpi.com
| Elicitor | Typical Concentration | Effect on Taxane Production | Reference |
| Methyl Jasmonate (MeJA) | 100-200 µM | Significant increase in taxane yield. cabidigitallibrary.orgtandfonline.com | cabidigitallibrary.orgtandfonline.com |
| Coronatine (COR) | 1 µM | Potent induction of taxane biosynthesis, sometimes exceeding MeJA's effect. researchgate.net | mdpi.comresearchgate.net |
| Salicylic Acid (SA) | 150 µM | Can lead to differential changes in taxane content. mdpi.com | mdpi.com |
The transition from laboratory-scale shake flasks to large-scale bioreactors is a critical step for the commercial production of this compound. researchgate.net Bioreactors provide a controlled environment for temperature, pH, oxygen levels, and nutrient supply. frontiersin.org The design of bioreactors for plant cell cultures must account for the specific characteristics of plant cells, such as their sensitivity to shear stress and their tendency to aggregate. ub.edu
Common types of bioreactors used for plant cell cultures include:
Stirred-tank bioreactors: These are widely used due to their efficient mixing and scalability. However, the mechanical agitation can cause shear stress on the cells. frontiersin.org
Airlift bioreactors: These use gas sparging to mix the culture, which is generally gentler on the cells than mechanical stirring. frontiersin.org
Temporary Immersion Bioreactors (TIB): In this system, the explants are periodically immersed in the culture medium, which can be beneficial for certain types of cultures. adpcollege.ac.in
Successful scale-up of taxane production to industrial volumes, such as 75,000 liters, has been achieved, demonstrating the commercial viability of this technology. researchgate.net
Optimization of Culture Conditions and Elicitation Strategies
Genetic Engineering and Metabolic Engineering of Biosynthetic Pathways in Taxus Species
Metabolic engineering offers a powerful approach to enhance the production of this compound by manipulating the genetic makeup of Taxus cells. frontiersin.org This involves the overexpression of genes encoding rate-limiting enzymes in the taxane biosynthetic pathway or down-regulating competing pathways. nih.gov
The final step in the biosynthesis of paclitaxel involves the N-benzoylation of this compound. nih.gov The enzyme responsible for this reaction is an N-benzoyltransferase. nih.gov Research has shown that overexpressing the gene for this enzyme in Taxus cell cultures could potentially increase the flux towards paclitaxel, thereby influencing the pool of its precursor, this compound. nih.gov
Another key area of research is the identification and overexpression of transcription factors that regulate the entire taxane biosynthetic pathway. For example, the overexpression of the transcription factor TcMYB29a in Taxus chinensis cell cultures led to an increased accumulation of paclitaxel and the upregulation of several biosynthetic genes. nih.gov
Challenges in this area include the difficulty of genetically transforming Taxus species and the incomplete understanding of all the steps and regulatory mechanisms in the complex taxane biosynthetic pathway. nih.govresearchgate.net
Heterologous Expression Systems for this compound Biosynthesis (e.g., microbial hosts)
Heterologous expression involves transferring the genes for the this compound biosynthetic pathway into a host organism that is easier and faster to cultivate than Taxus cells, such as bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae). researchgate.net This approach holds the promise of a more sustainable and cost-effective production platform. nih.gov
Significant progress has been made in expressing parts of the taxane pathway in microbial hosts. For example, the precursor taxadiene has been produced in both E. coli and yeast. frontiersin.orgresearchgate.net However, reconstituting the entire complex pathway, which involves numerous enzymes including several cytochrome P450s that are difficult to express functionally in microbes, remains a major challenge. nih.govnih.gov
Recent breakthroughs include the successful reconstitution of the early steps of the paclitaxel pathway in Nicotiana benthamiana, a plant-based heterologous system. nih.govmdpi.com This demonstrates the potential of using alternative plant hosts for producing taxane intermediates.
| Host Organism | Taxane Intermediate Produced | Key Advantages | Key Challenges | Reference |
| Escherichia coli | Taxadiene | Rapid growth, well-established genetic tools. | Difficult expression of plant cytochrome P450 enzymes. | frontiersin.org |
| Saccharomyces cerevisiae | Taxadiene | Eukaryotic host, better for expressing complex proteins. | Lower yields compared to native producers, pathway optimization is complex. | researchgate.net |
| Nicotiana benthamiana | Baccatin (B15129273) III, Taxadien-5α-ol | Plant-based system, better for functional expression of plant enzymes. | Lower biomass compared to microbial fermentation. | nih.govmdpi.com |
Downstream Processing and Purification Methodologies
Downstream processing generally involves the following steps:
Extraction: The first step is to extract the taxanes from the cells and the culture medium. This is often done using organic solvents. researchgate.net Strategies to enhance the release of taxanes into the medium, such as the use of cyclodextrins or cell wall-digesting enzymes, can simplify the initial extraction process. frontiersin.orgfrontiersin.org
Purification: A series of chromatographic techniques are then employed to separate this compound from other compounds. These can include techniques like High-Performance Liquid Chromatography (HPLC). nih.gov
Crystallization: The final step may involve crystallization to obtain a highly purified product.
The development of efficient and selective purification methods is crucial for the economic feasibility of biotechnological this compound production. Research into optimizing solvent selection and using extractants to improve the partitioning and selectivity of the extraction process is ongoing. researchgate.net
Molecular and Cellular Interactions of N Debenzoyltaxol
Elucidation of N-Debenzoyltaxol's Role as a Biosynthetic Intermediate in Microtubule Assembly
This compound is a crucial penultimate intermediate in the complex biosynthetic pathway of Paclitaxel (B517696) (Taxol), a potent agent renowned for its ability to promote and stabilize microtubule assembly. pnas.org The elucidation of its role has been central to understanding how yew (Taxus) species construct the final, highly active anticancer compound.
The biosynthesis of Paclitaxel can be broadly divided into three stages: the formation of the core taxane (B156437) skeleton, a series of oxygenations and acylations to form the intermediate baccatin (B15129273) III, and the subsequent attachment and modification of a C13-side chain. nih.govbio-conferences.org this compound emerges in this final stage. The process begins with the attachment of a β-phenylalanine side chain to the C13-hydroxyl group of baccatin III, a reaction catalyzed by the enzyme baccatin III:3-amino-3-phenylpropanoyl transferase (BAPT). nih.govoup.com This reaction forms the precursor N-debenzoyl-2′-deoxytaxol. pnas.orgnih.gov
Following this, two critical modifications must occur: hydroxylation at the C2′ position of the side chain and N-benzoylation of the amino group. pnas.org Research has clarified the likely sequence of these events. Studies on the specificity of the terminal enzyme, an N-benzoyltransferase, revealed that it preferentially acts on this compound over N-debenzoyl-2′-deoxytaxol. nih.gov This indicates that 2'-hydroxylation likely occurs first, converting N-debenzoyl-2'-deoxytaxol into this compound. nih.gov
The final step in the pathway is the N-benzoylation of this compound. nih.govpnas.org This reaction is catalyzed by the enzyme 3′-N-debenzoyl-2′-deoxytaxol-N-benzoyltransferase (DBTNBT), which transfers a benzoyl group from benzoyl-CoA to the amino group of this compound, yielding the final product, Paclitaxel. pnas.orgresearchgate.net The N-benzoyl group is a critical structural feature required for the potent microtubule-stabilizing bioactivity of Paclitaxel. pnas.orgpnas.org Therefore, the primary role of this compound is to serve as the immediate, correctly hydroxylated substrate for the final benzoylation that confers maximal biological activity for microtubule interaction.
Table of Key Biosynthetic Enzymes
| Enzyme Name | Abbreviation | Function | Source |
| Baccatin III:3-amino-3-phenylpropanoyl transferase | BAPT | Attaches the phenylpropanoyl side chain to baccatin III to form N-debenzoyl-2′-deoxytaxol. | pnas.orgnih.gov |
| Taxane 2'α-hydroxylase | T2'αH | Believed to hydroxylate N-debenzoyl-2'-deoxytaxol at the C2' position to form this compound. | bio-conferences.orgnih.gov |
| 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase | DBTNBT | Transfers a benzoyl group to this compound to form Paclitaxel. | nih.govpnas.org |
Comparative Analysis of Microtubule Binding and Dynamics with Related Taxoids
The biological activity of Paclitaxel and its analogues is intrinsically linked to their ability to bind to the β-tubulin subunit of microtubules, thereby stabilizing the polymer structure and disrupting cellular division. nih.goviosrjournals.org Comparative analyses of this compound and related taxoids reveal the precise structural contributions of the C13-side chain to this interaction.
The N-benzoyl group, which this compound lacks, is a crucial component for high-affinity tubulin binding and potent microtubule stabilization. pnas.orgpnas.org Consequently, this compound, as a biosynthetic intermediate, is significantly less active than the final Paclitaxel molecule. However, it serves as the superior substrate for the enzyme that attaches this critical group.
A key comparative analysis involves the two immediate precursors to Paclitaxel: this compound and N-debenzoyl-2′-deoxytaxol. The enzyme N-benzoyltransferase (DBTNBT), which performs the final step of biosynthesis, shows a clear preference for this compound. Kinetic studies demonstrate that the catalytic efficiency (Vmax/Km) of the enzyme is approximately two times greater with this compound as the substrate compared to N-debenzoyl-2′-deoxytaxol. nih.gov This enzymatic preference supports the biosynthetic timeline where 2'-hydroxylation precedes N-benzoylation and underscores the subtle structural differences that dictate molecular interactions. nih.gov
Furthermore, studies using synthetic analogues demonstrate the importance of an acyl group at the 3'-N position. A fluorescent analogue, N-debenzoyl-N-[3-(dimethylamino)benzoyl]-paclitaxel, which was synthesized from N-debenzoylpaclitaxel, showed activity similar to Paclitaxel in its ability to induce microtubule assembly. nih.gov Similarly, other novel N-benzoyl analogues prepared by acylating this compound were also found to possess biological properties comparable to Paclitaxel. researchgate.net These findings collectively indicate that while this compound itself has low intrinsic activity, its core structure is primed for high activity upon the addition of a suitable N-acyl group.
Table of N-Benzoyltransferase Kinetic Parameters
| Taxoid Substrate | Km (μM) | Vmax (nmol/min) | Relative Catalytic Efficiency (V/K) | Source |
| This compound | 158 ± 20 | 321 ± 10 | ~3.98 | nih.gov |
| N-debenzoyl-2′-deoxytaxol | 346 ± 70 | 688 ± 59 | 1.99 | nih.gov |
Impact on Cellular Processes and Signaling Pathways (mechanistic studies)
The primary mechanism by which Paclitaxel and related taxoids impact cellular processes is through the direct disruption of microtubule dynamics. iosrjournals.org By binding to β-tubulin within the microtubule polymer, these agents suppress dynamic instability, effectively freezing the microtubule network. iosrjournals.org This stabilization of microtubules has profound consequences for the cell, primarily by interfering with the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division. The result is a mitotic block, where cells are unable to progress through mitosis, which ultimately triggers apoptotic cell death pathways. iosrjournals.org
The impact of this compound on these cellular processes is best understood through its role as a biosynthetic precursor. Mechanistic studies have established that the N-benzoyl group of Paclitaxel is a critical structural requirement for its potent bioactivity. pnas.orgpnas.org This group is essential for the high-affinity binding to tubulin that leads to microtubule stabilization and the subsequent disruption of cell division. pnas.org
Because this compound lacks this N-benzoyl moiety, its direct ability to bind tubulin and stabilize microtubules is significantly attenuated compared to Paclitaxel. Therefore, this compound itself does not potently induce mitotic arrest or trigger the downstream signaling pathways that lead to apoptosis. Its most significant impact on cellular processes is indirect: it serves as the immediate substrate for the DBTNBT enzyme, which completes the synthesis of the highly active Paclitaxel molecule. nih.govpnas.org In essence, the cellular impact of this compound is realized upon its conversion to Paclitaxel, which then executes the well-documented disruption of the microtubule cytoskeleton, leading to cell cycle arrest and programmed cell death.
Future Directions and Emerging Research Avenues for N Debenzoyltaxol
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Pathway Elucidation
The complete elucidation of the paclitaxel (B517696) biosynthetic pathway remains a significant challenge, with several enzymatic steps yet to be fully characterized. nih.gov The integration of high-throughput "omics" technologies offers a powerful, holistic approach to unraveling these complexities and enhancing the understanding of N-Debenzoyltaxol synthesis. frontiersin.orgbiobide.com
Genomics and Transcriptomics : These fields are crucial for identifying the genes that encode the enzymes responsible for the biosynthesis of taxanes. fredhutch.orgnih.gov By comparing the transcriptomes (the full range of messenger RNA molecules) of Taxus cells under different conditions (e.g., induced vs. uninduced for taxol production), researchers can identify co-expressed genes that are likely involved in the same pathway. researchgate.netuu.nl This approach has been instrumental in discovering previously unknown hydroxylases and acyltransferases. researchgate.net For this compound, this can help pinpoint the specific, and still uncharacterized, cytochrome P450 hydroxylase that acts at the C-2' position of the side chain. researchgate.netjmb.or.krnih.gov Next-generation sequencing (NGS) and microarray technologies are key tools in these investigations. biobide.com
Proteomics : Proteomics focuses on the large-scale study of proteins, the direct executors of biological functions. fredhutch.orgnih.gov By analyzing the proteome of Taxus species, scientists can identify the actual enzymes present and their abundance, providing a more direct link between gene expression and metabolic function. mdpi.com Techniques like mass spectrometry can detect differences in protein levels that correlate with this compound production, helping to validate candidate enzymes identified through genomics. nih.govrevespcardiol.org
Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. fredhutch.org By using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can profile the array of taxane (B156437) intermediates, including this compound, within a cell culture. researchgate.net Integrating metabolomic data with transcriptomic data allows for the powerful correlation of gene expression with the accumulation of specific intermediates, providing strong evidence for gene function in the pathway. frontiersin.orguu.nl
The combined power of these omics approaches, often referred to as multi-omics or integrative omics, provides a comprehensive system-level view of the biosynthetic pathway, accelerating the discovery of missing genes and clarifying the regulatory networks that control the production of this compound. frontiersin.orguu.nl
| Omics Technology | Application in this compound Pathway Research | Key Techniques |
| Genomics | Identification of the complete set of genes (genome) in Taxus species, providing the blueprint for all potential enzymes in the pathway. fredhutch.org | Next-Generation Sequencing (NGS), Genome Mapping. biobide.comfredhutch.org |
| Transcriptomics | Identification of genes that are actively expressed during taxane biosynthesis through analysis of mRNA levels. researchgate.netuu.nl | RNA-Sequencing (RNA-Seq), Microarrays. frontiersin.orgresearchgate.net |
| Proteomics | Identification and quantification of the actual enzymes (proteins) present in the cell that carry out the biosynthetic steps. nih.govmdpi.com | 2D-Gel Electrophoresis, Mass Spectrometry (MS). nih.govrevespcardiol.org |
| Metabolomics | Profiling and quantification of metabolic intermediates, including this compound, to understand metabolic flux and pathway dynamics. fredhutch.orgresearchgate.net | Liquid/Gas Chromatography-Mass Spectrometry (LC/GC-MS), Nuclear Magnetic Resonance (NMR). biobide.com |
| Multi-Omics | Integration of data from all omics levels to build comprehensive models of the biosynthetic pathway and its regulation. frontiersin.org | Bioinformatics, Statistical Correlation Analysis, Systems Biology Modeling. frontiersin.org |
Advanced Computational Modeling for Biosynthetic Pathway Prediction and Enzyme Engineering
As omics technologies generate vast datasets, advanced computational modeling becomes indispensable for interpreting the data, predicting pathway behavior, and guiding engineering efforts. nih.govnih.gov For this compound, computational tools are pivotal in overcoming bottlenecks in both pathway elucidation and production. frontiersin.org
Biosynthetic Pathway Prediction : Computational approaches can help piece together the puzzle of the taxol pathway. frontiersin.org Tools for genome mining can scan the Taxus genome to find regions enriched with metabolic genes, known as metabolic gene clusters, which often encode enzymes for a single pathway. osti.gov Homology modeling can predict the 3D structure of a candidate enzyme based on the known structures of similar proteins. frontiersin.org This is particularly valuable for the large family of cytochrome P450 hydroxylases involved in taxane functionalization. researchgate.net
| Computational Approach | Function in this compound Research |
| Homology Modeling | Predicts the three-dimensional structure of an unknown enzyme based on its amino acid sequence and its similarity to known enzyme structures. frontiersin.org |
| Molecular Docking | Simulates the interaction between a substrate (e.g., N-debenzoyl-2'-deoxytaxol) and the active site of an enzyme to predict binding affinity and catalytic potential. frontiersin.org |
| Metabolic Flux Analysis | Models the flow of metabolites through the biosynthetic network to identify bottlenecks and predict the effect of genetic modifications. |
| Genome Mining | Scans genomic data to identify potential metabolic gene clusters that may be involved in taxane biosynthesis. osti.gov |
| Quantum Chemical Calculations | Investigates the reaction mechanisms of enzymes, such as the formation of the oxetane (B1205548) ring in the taxane core, at a subatomic level. researchgate.net |
Novel Synthetic Biology Approaches for De Novo Production of this compound
The extraction of paclitaxel and its precursors from the slow-growing yew tree is inefficient and unsustainable. wits.ac.za Synthetic biology offers a transformative alternative by engineering fast-growing microbes, like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce these valuable compounds de novo (from scratch). jmb.or.krwits.ac.zaresearchgate.net
The core principle involves transferring the genetic blueprint for the taxol pathway from the Taxus plant into a microbial host. wits.ac.za This involves the de novo synthesis of the plant genes, optimized for expression in the new host, and assembling them into functional metabolic pathways. Researchers have successfully engineered yeast to produce early taxane intermediates like taxadiene, and work is ongoing to express the full sequence of enzymes required to produce later-stage molecules like this compound. wits.ac.zadp.tech
Key strategies in this field include:
Pathway Reconstruction : Introducing the known genes of the paclitaxel pathway into a microbial chassis. wits.ac.zaresearchgate.net
Enzyme Optimization : Modifying the enzymes to improve their activity and stability in the non-native host environment.
Host Engineering : Manipulating the host's native metabolism to increase the supply of precursor molecules, such as geranylgeranyl diphosphate (B83284) (GGPP), thereby channeling more resources towards this compound production. nih.gov
Genetic Circuits : Designing sophisticated genetic control systems to balance the expression of multiple pathway genes and optimize metabolic flux.
These "cell factories" represent a highly promising route for the scalable, consistent, and cost-effective production of this compound, independent of plant harvesting. jmb.or.kr
Exploration of Undiscovered Biological Activities beyond its Role as a Precursor
While this compound is primarily viewed as a stepping stone to paclitaxel, its unique chemical structure makes it a valuable scaffold for chemical synthesis. researchgate.net A significant future research direction is the use of this compound to create libraries of novel taxol analogs and to screen them for a wide range of biological activities. vt.edu
The final step in paclitaxel biosynthesis involves the addition of a benzoyl group to the nitrogen atom on the C13 side chain of this compound. researchgate.netrhea-db.orgpnas.org By using synthetic chemistry to add different chemical groups in place of the benzoyl group, an almost limitless variety of N-acyl analogs can be created.
These new compounds could possess:
Novel Anticancer Properties : Analogs may exhibit activity against cancer cell lines that have developed resistance to paclitaxel.
Different Pharmacological Profiles : Modifications could alter the molecule's solubility, stability, or how it is metabolized by the body.
Entirely New Biological Activities : Screening these analog libraries against diverse biological targets could uncover activities beyond cancer treatment, such as anti-inflammatory, antiviral, or immunosuppressive effects. jmb.or.krnih.gov
This avenue of research positions this compound not just as a precursor, but as a versatile starting material for the discovery of next-generation therapeutic agents.
Green Chemistry and Sustainable Production Methodologies for this compound
The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances—are central to the future of pharmaceutical manufacturing. orionpharma.commdpi.comresearchgate.net Applying these principles to this compound production is crucial for environmental and economic sustainability.
Key green chemistry approaches include:
Use of Renewable Feedstocks : The synthetic biology methods described above are inherently green as they use renewable resources like sugars to feed the microbial cultures, replacing the need for petroleum-based solvents and reagents used in total chemical synthesis and reducing reliance on harvesting slow-growing trees. mdpi.comresearchgate.net
Catalysis : Employing highly selective biocatalysts (enzymes) in engineered microbes or cell-free systems operates under mild conditions (room temperature and neutral pH), significantly reducing the energy consumption and waste associated with traditional chemical catalysis. mdpi.comresearchgate.net
Process Intensification : Developing more efficient fermentation and purification processes that maximize yield while minimizing the use of solvents and energy. researchgate.net
Designing Safer Chemicals : The exploration of this compound analogs (Section 10.4) aligns with the green chemistry goal of designing molecules with improved efficacy and reduced toxicity. mdpi.com
By integrating green chemistry principles, the production of this compound can become a model for sustainable pharmaceutical manufacturing, ensuring a reliable supply chain with a minimal environmental footprint. orionpharma.comcefic.org
| Green Chemistry Principle | Application to this compound Production |
| Prevention | Designing biosynthetic pathways in microbes to be highly efficient, minimizing the formation of unwanted byproducts and waste. researchgate.net |
| Atom Economy | Enzymatic reactions are highly specific, ensuring that a high proportion of the atoms from the starting materials are incorporated into the final product. |
| Use of Renewable Feedstocks | Utilizing microbial "cell factories" that convert simple sugars (from plant biomass) into this compound. mdpi.comresearchgate.net |
| Reduce Derivatives | Biosynthesis often proceeds without the need for protecting groups, which are common in chemical synthesis and generate waste. mdpi.com |
| Catalysis | Using enzymes as highly selective and efficient biocatalysts that operate under mild, environmentally friendly conditions. researchgate.net |
| Design for Energy Efficiency | Biocatalytic processes (fermentation) typically run at or near ambient temperature and pressure, consuming less energy than traditional chemical synthesis. mdpi.com |
Q & A
Q. What is the enzymatic role of N-Debenzoyltaxol in Taxol biosynthesis?
this compound (6) is the penultimate intermediate in Taxol biosynthesis. The recombinant N-benzoyl transferase (EC 2.3.1.321) catalyzes the transfer of a benzoyl group from benzoyl-CoA to this compound, completing the pathway to Taxol (7). This step occurs after 2′-hydroxylation of N-debenzoyl-2′-deoxytaxol (5), which introduces the critical C2′-OH group required for Taxol’s bioactivity .
Q. Which enzymes are responsible for synthesizing this compound from earlier taxane intermediates?
this compound is derived from N-debenzoyl-2′-deoxytaxol (5) via a 2′-hydroxylase (CYP450-dependent enzyme). The precursor 5 is formed by coupling β-phenylalanine (from α-phenylalanine via aminomutase) to baccatin III (4) through a CoA-dependent ligase and transferase .
Q. How is this compound detected and quantified in Taxus cell cultures?
Reverse-phase HPLC-UV (A228 nm) is the standard method. Metabolite profiling of Taxus cultures reveals this compound at low concentrations (µM range), alongside related intermediates like N-debenzoyl-2′-deoxytaxol (5) and Taxol (7). LC-MS is used for structural validation .
Advanced Research Questions
Q. How do kinetic studies resolve the sequence of 2′-hydroxylation vs. N-benzoylation in Taxol biosynthesis?
The N-benzoyl transferase exhibits a 2-fold higher catalytic efficiency (V/Km = 4.47) for this compound (6) compared to N-debenzoyl-2′-deoxytaxol (5). This preference, combined with the 2′-hydroxylase’s specificity for 5, ensures the pathway sequence: 2′-hydroxylation precedes N-benzoylation. In vitro assays with recombinant enzymes confirm no accumulation of 2′-deoxytaxol, aligning with in vivo metabolite profiles .
Q. What methodological approaches address contradictions in phenylpropanoid precursor utilization?
Stable isotope labeling (e.g., <sup>13</sup>C-α-phenylalanine vs. phenylisoserine) and enzyme assays with recombinant transferases clarify precursor roles. Evidence shows β-phenylalanine (derived from α-phenylalanine) is the direct precursor for side-chain assembly, not phenylisoserine. Discrepancies arise from earlier proposals that misattributed phenylisoserine as the primary substrate .
Q. Why does the N-benzoyl transferase fail to produce cephalomannine (Taxol B) despite structural similarity?
The enzyme shows strict specificity for benzoyl-CoA. In vitro assays with tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA yield no cephalomannine (8), taxol C (9), or taxol D (10). This implies distinct N-acyltransferases (uncloned) mediate these reactions. Metabolite profiling of Taxus cultures confirms parallel biosynthesis of Taxol and its analogs .
Q. How can site-directed mutagenesis improve N-benzoyl transferase substrate flexibility?
Rational mutagenesis targeting the acyl-CoA binding pocket (e.g., residues interacting with the benzoyl group) could broaden substrate acceptance. Preliminary work with taxoid C-13 O-transferases (EC 2.3.1.320) suggests conserved motifs (e.g., HXXXD) critical for acyl specificity. Such engineering could enable semi-synthesis of novel taxoids .
Methodological Considerations
- Enzyme Assays : Use saturating benzoyl-CoA (1 mM) and taxoid (0–500 µM) concentrations in Tris-HCl buffer (pH 8.0). Measure initial rates via HPLC-UV .
- Data Interpretation : Lineweaver-Burk plots reveal competitive inhibition patterns. For example, Km = 78 µM for this compound vs. 346 µM for N-debenzoyl-2′-deoxytaxol .
- Contradictions : Discrepancies in precursor utilization (e.g., α-phenylalanine vs. phenylisoserine) are resolved via isotopic tracing and enzyme specificity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
